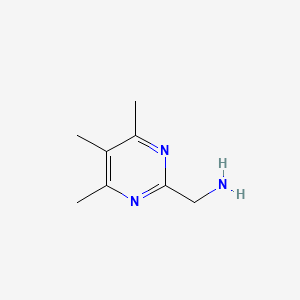

(4,5,6-Trimethylpyrimidin-2-YL)methanamine

Descripción general

Descripción

(4,5,6-Trimethylpyrimidin-2-YL)methanamine: is a versatile chemical compound with the molecular formula C8H13N3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of three methyl groups on the pyrimidine ring makes this compound unique and valuable in various scientific research applications, including pharmaceuticals and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6-Trimethylpyrimidin-2-YL)methanamine typically involves the alkylation of 2-pyrimidinylamine with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Alkylation and Acylation of the Amino Group

The primary amine in the methanamine moiety participates in alkylation and acylation reactions. For example:

-

Acylation with sulfonyl chlorides : Reacts with sulfonyl chlorides to form sulfonamide derivatives. A structurally similar compound, N,N-diethyl-N'-[4,5,6-trimethylpyrimidin-2-yl)aminocarbonyl]-1,2-benzenedisulfonamide, was synthesized via this route .

-

Urea formation : Reacts with carbonyl reagents (e.g., phosgene) to form urea linkages, as observed in herbicidal sulfonamide derivatives .

Key conditions :

Thioether Formation

The amine group can act as a leaving group in nucleophilic substitution reactions. For instance:

-

Reaction with thiols : Forms thioether bonds when treated with mercaptopyrimidine derivatives under basic conditions. A related compound, 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one, was synthesized via this mechanism.

| Reaction Component | Details |

|---|---|

| Reagents | Mercaptopyrimidine, base (e.g., K₂CO₃) |

| Solvent | Dichloromethane |

| Temperature | Room temperature to 50°C |

Electrophilic Aromatic Substitution (EAS)

The methyl groups at positions 4, 5, and 6 enhance the electron density of the pyrimidine ring, directing electrophiles to specific positions:

-

Nitration and halogenation : Predicted to occur at the 5-position due to steric and electronic effects from adjacent methyl groups (analogous to 2-amino-4,6-dimethylpyrimidine) .

-

Methyl group activation : The α-methyl groups adjacent to nitrogen increase ring acidity, enabling deprotonation and subsequent nucleophilic attacks .

Deprotonation and Nucleophilic Behavior

The amino group’s proton is acidic (pKa ~5.11) , allowing deprotonation under basic conditions to form a resonance-stabilized conjugate base. This facilitates:

-

Nucleophilic substitution : Attacks electrophiles like alkyl halides or carbonyl compounds.

-

Coordination chemistry : Potential metal complexation via the lone pair on nitrogen, though direct evidence is limited.

Example :

Deprotonation with DBU enables aldol-like condensations at the methyl group .

Comparative Reactivity with Analogous Compounds

The 4,5,6-trimethyl substitution pattern distinctively impacts reactivity compared to other pyrimidine derivatives:

Aplicaciones Científicas De Investigación

Key Reactions

- Oxidation : Can form N-oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to form amine derivatives using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Organic Synthesis

(4,5,6-Trimethylpyrimidin-2-YL)methanamine serves as a versatile building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Biological Research

In biological contexts, this compound is utilized to study the interactions of pyrimidine derivatives with biological targets. It acts as a model compound for understanding the behavior of pyrimidine-based drugs, particularly in the development of new therapeutic agents.

Medicinal Chemistry

Due to its ability to interact with specific biological targets such as enzymes and receptors, this compound is a candidate for drug discovery. Its unique structure enhances its potential efficacy and specificity in pharmacological applications.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and advanced materials. Its distinctive properties make it suitable for various applications in material science and chemical manufacturing.

Case Study 1: Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties against certain viral strains. In vitro studies indicated that it can inhibit viral replication by interfering with specific viral enzymes.

Case Study 2: Drug Development

A study focused on synthesizing new derivatives based on this compound revealed its potential as a scaffold for developing novel antihypertensive agents. The modifications led to enhanced binding affinity and selectivity towards angiotensin receptors.

Mecanismo De Acción

The mechanism of action of (4,5,6-Trimethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

2-Pyrimidinylamine: Lacks the three methyl groups, making it less hydrophobic and less sterically hindered.

4,6-Dimethyl-2-pyrimidinylamine: Similar but with only two methyl groups, affecting its reactivity and interaction with biological targets

Uniqueness: The presence of three methyl groups in (4,5,6-Trimethylpyrimidin-2-YL)methanamine makes it more hydrophobic and sterically hindered compared to its analogs. This unique structure allows for specific interactions with biological targets and enhances its potential in various applications .

Actividad Biológica

(4,5,6-Trimethylpyrimidin-2-YL)methanamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by three methyl groups on the pyrimidine ring, enhances its hydrophobicity and steric properties, influencing its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₁N₃

- Molar Mass : 137.18 g/mol

- Structure : The presence of three methyl groups at the 4, 5, and 6 positions of the pyrimidine ring contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The compound acts as a model for understanding the behavior of pyrimidine-based drugs in drug discovery and development .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties :

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and proliferation.

- Its interaction with Myeloid Cell Leukemia 1 (Mcl-1) has been particularly noteworthy, showing improved binding affinity and cellular efficacy compared to other pyrimidine derivatives .

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Mcl-1 Inhibition :

A study synthesized over 150 compounds with variations on the pyrimidine moiety and assessed their efficacy in inhibiting Mcl-1. The results indicated that modifications at specific positions led to enhanced potency and selectivity against cancer cells . -

Antiproliferative Effects :

In vitro assays demonstrated that this compound effectively inhibited cell growth in various cancer models. Its mechanism was linked to disruption of critical signaling pathways involved in cell proliferation .

Propiedades

IUPAC Name |

(4,5,6-trimethylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDNJQPLNCTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.